molecular formula C9H20N2O B1491582 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol CAS No. 1249390-23-5

1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol

Cat. No. B1491582
CAS RN: 1249390-23-5
M. Wt: 172.27 g/mol
InChI Key: FIXNVIWVZROYPL-UHFFFAOYSA-N
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Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary depending on the number of hydrogen atoms replaced by organic substituents .


Synthesis Analysis

Amines can be synthesized in the laboratory through several methods. One common method is the reaction of an alkyl halide with ammonia or an amine, resulting in a substitution reaction .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can form three covalent bonds with other atoms. The geometry around the nitrogen atom in amines is roughly pyramidal .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including acid-base reactions, alkylation, acylation, and reactions with nitrous acid. In acid-base reactions, amines act as bases due to the presence of a lone pair of electrons on the nitrogen atom .


Physical And Chemical Properties Analysis

Amines are generally colorless, although they may yellow upon standing in air. Lower-molecular-weight amines have a fishy odor. They have higher boiling points than hydrocarbons of similar molecular weight because they can form hydrogen bonds .

Scientific Research Applications

Solid-Phase Synthesis of Oligodeoxyribonucleotides

The compound 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite, a cost-efficient monomer, has been synthesized for potential application in the preparation of therapeutic oligonucleotides. This chemical group allows for simplified postsynthesis processing of oligonucleotides by eliminating the need for concentrated ammonium hydroxide in oligonucleotide deprotection, highlighting its utility in solid-phase synthesis of oligodeoxyribonucleotides (Grajkowski et al., 2001).

Transition Metal Complexes with Antioxidant and Inhibitory Activities

A study on the amino acid [1-(aminomethyl)cyclohexyl]acetic acid reacted with 2-hydroxynaphthaldehyde produced Schiff base ligand, which, upon reacting with metal ions (Co(II), Ni(II), Cu(II), and Zn(II)), yielded compounds with significant free radical scavenging properties and xanthine oxidase inhibitory activities. The zinc complex, in particular, showed potent inhibitory activity against xanthine oxidase, better than the standard reference drug used, highlighting its potential therapeutic applications (Ikram et al., 2015).

Molecular Recognition by NMR and Fluorescence Spectroscopy

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol was used as a chiral solvating agent for molecular recognition of enantiomers of acids, detected by NMR or fluorescence spectroscopy. This method efficiently detected isomers of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides, useful for quantitative determination in various practical applications (Khanvilkar & Bedekar, 2018).

Mechanism of Action

Safety and Hazards

Amines can be irritants and are corrosive to tissue. They can be harmful or fatal if swallowed, inhaled, or absorbed through the skin. It’s important to handle amines with appropriate safety precautions .

Future Directions

The study of amines is a vibrant field with many potential future directions. These include the development of new synthetic methods, the design of amine-based drugs, and the exploration of the role of amines in biological systems .

properties

IUPAC Name

1-[(2-aminoethylamino)methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c10-6-7-11-8-9(12)4-2-1-3-5-9/h11-12H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXNVIWVZROYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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